molecular formula C5H7N3O3 B13760661 N-Methyl-2,4-dioxoimidazolidine-1-carboxamide

N-Methyl-2,4-dioxoimidazolidine-1-carboxamide

Cat. No.: B13760661
M. Wt: 157.13 g/mol
InChI Key: KLZBZKGKUFNWKD-UHFFFAOYSA-N
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Description

N-Methyl-2,4-dioxoimidazolidine-1-carboxamide is a heterocyclic compound with the molecular formula C₅H₇N₃O₃ It is a derivative of imidazolidine, featuring a carboxamide group and two oxo groups at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,4-dioxoimidazolidine-1-carboxamide typically involves the reaction of hydantoins with organic isocyanates. One common method is the reaction of hydantoin with methyl isocyanate under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,4-dioxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-2,4-dioxoimidazolidine-1-carboxylic acid, while reduction can produce N-Methyl-2,4-diaminoimidazolidine-1-carboxamide.

Mechanism of Action

The mechanism of action of N-Methyl-2,4-dioxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is crucial for its biological effects, including enzyme inhibition and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2,4-dioxoimidazolidine-1-carboxamide is unique due to its specific substitution pattern and the presence of both oxo and carboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

N-methyl-2,4-dioxoimidazolidine-1-carboxamide

InChI

InChI=1S/C5H7N3O3/c1-6-4(10)8-2-3(9)7-5(8)11/h2H2,1H3,(H,6,10)(H,7,9,11)

InChI Key

KLZBZKGKUFNWKD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CC(=O)NC1=O

Origin of Product

United States

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